molecular formula C13H8N4O3 B2765213 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 941913-28-6

5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2765213
CAS RN: 941913-28-6
M. Wt: 268.232
InChI Key: XPIYSDYERGIJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as QPT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Advantages and Limitations for Lab Experiments

5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several advantages and limitations for lab experiments. 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is readily available and relatively inexpensive compared to other anti-cancer agents. 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione has also been shown to have low toxicity in animal studies. However, 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione has poor bioavailability, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione. One area of research is the development of 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives with improved solubility and bioavailability. Another area of research is the investigation of 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione as a potential therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione and its potential applications in cancer treatment.
In conclusion, 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a promising compound with potential applications in various fields. Further research is needed to fully understand the mechanism of action of 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves the condensation reaction between quinoxaline-2,3-dione and barbituric acid. This reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol. The resulting 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a yellow crystalline solid with a melting point of 300-302°C.

Scientific Research Applications

5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione has been shown to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. Several studies have investigated the potential use of 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione as a therapeutic agent for cancer treatment. 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

properties

IUPAC Name

5-(quinoxalin-5-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-11-8(12(19)17-13(20)16-11)6-7-2-1-3-9-10(7)15-5-4-14-9/h1-6H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIYSDYERGIJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione

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